3,7-Diaminophenothiazin-5-ium tetrafluoroborate
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Overview
Description
(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate is a chemical compound with the molecular formula C12H10BF4N3S. It is also known by its IUPAC name, 3,7-diamino-5λ⁴-phenothiazin-5-ylium tetrafluoroborate . This compound is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and industry.
Preparation Methods
The synthesis of (7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate typically involves the reaction of phenothiazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 3,7-diaminophenothiazine with tetrafluoroboric acid to yield the desired product . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Chemical Reactions Analysis
(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: It can be reduced to its corresponding amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate has several scientific research applications:
Biological Staining: It is used as a biological stain for chromatin and mucin, and for staining Nissl granules in neurons.
DNA Staining: It can replace Schiff reagent in quantitative Feulgen staining of DNA.
Microbial Fuel Cells: The compound is used to mediate electron transfer in microbial fuel cells.
Microscopy: It is employed for staining semi-thin sections of plant material for light microscopy.
Mechanism of Action
The mechanism of action of (7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate involves its interaction with cellular components. It is known to increase calcium ion uptake in cells, which can affect various cellular processes . The compound interacts with ion channels and transporters, leading to changes in ion homeostasis and cellular signaling pathways .
Comparison with Similar Compounds
(7-Aminophenothiazin-3-ylidene)azanium;tetrafluoroborate is similar to other phenothiazine derivatives, such as thionine and methylene blue. it is unique in its specific staining properties and its ability to mediate electron transfer in microbial fuel cells . Other similar compounds include:
Thionine: Used for biological staining and as a redox indicator.
Methylene Blue: Used as a dye and medication for methemoglobinemia.
Toluidine Blue: Used for staining acidic tissue components.
These compounds share similar structures but differ in their specific applications and properties.
Properties
CAS No. |
84145-78-8 |
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Molecular Formula |
C12H9BF4N3S- |
Molecular Weight |
314.09 g/mol |
IUPAC Name |
7-iminophenothiazin-3-amine;tetrafluoroborate |
InChI |
InChI=1S/C12H9N3S.BF4/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3,4)5/h1-6,13H,14H2;/q;-1 |
InChI Key |
WXWSLUWVVKMKOB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C(C=C1N)SC3=CC(=N)C=CC3=N2 |
Origin of Product |
United States |
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